[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride
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Overview
Description
“[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2551119-00-5 . It has a molecular weight of 201.64 . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(difluoromethyl)-1-methoxycyclobutyl)methanamine hydrochloride . The Inchi Code for this compound is 1S/C7H13F2NO.ClH/c1-11-7(4-10)2-5(3-7)6(8)9;/h5-6H,2-4,10H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 201.64 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of organic chemistry often focuses on the synthesis and reactivity of compounds. For example, studies on the base-induced solvolyses of [3.2.1]bicyclic α,α′-dichloro ketones have revealed insights into reaction mechanisms, including 1,3-transposition and ring-contraction processes (Föhlisch et al., 2001). These findings can inform the development of new synthetic pathways and the modification of compounds, potentially including those similar to "[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride".
Photocytotoxicity and Cellular Imaging
Another area of research involves the study of compounds for biomedical applications, such as photocytotoxic agents for cancer treatment. Iron(III) complexes with various ligands have shown unprecedented photocytotoxicity in red light, indicating their potential as therapeutic agents (Basu et al., 2014). This research underscores the importance of exploring novel compounds and their bioactive properties, which could include derivatives of "this compound" for similar applications.
Antimicrobial Activities
The design and synthesis of new quinoline derivatives carrying 1,2,3-triazole moiety have been studied for their antimicrobial activities. This demonstrates the ongoing search for new antimicrobial agents with potential applications in combating resistant bacterial and fungal strains (Thomas et al., 2010). Research into "this compound" could explore its antimicrobial properties, contributing to this field.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the search results, the field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This suggests potential future directions for the development and application of this compound.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-7(4-10)2-5(3-7)6(8)9;/h5-6H,2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONTVPHGMIGFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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